![molecular formula C16H11Cl2N3OS B402887 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 331818-35-0](/img/structure/B402887.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
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Overview
Description
“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide” is a compound that contains a thiadiazole ring . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry. The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazol, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Mechanism of Action
The mechanism of action of DMTD is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, DMTD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMTD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
DMTD has been shown to have a wide range of biochemical and physiological effects. In animal studies, DMTD has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, DMTD has been shown to have antioxidant properties, which may help protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMTD in lab experiments is its ability to selectively target specific enzymes and proteins, which can help elucidate their roles in various biological processes. Additionally, DMTD is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of using DMTD in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on DMTD. One area of interest is the development of novel materials based on DMTD, which could have unique properties and applications. Additionally, further research is needed to fully understand the mechanism of action of DMTD and its potential applications in medicine and agriculture. Finally, more studies are needed to determine the safety and toxicity of DMTD in various applications.
Synthesis Methods
DMTD can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylhydrazine with thiosemicarbazide, followed by the reaction of the resulting product with 3-methylbenzoyl chloride. The final product is obtained through purification and isolation.
Scientific Research Applications
DMTD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMTD has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, DMTD has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, DMTD has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)14(22)19-16-21-20-15(23-16)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLSLSJJVXHCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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